molecular formula C9H6N2O B3143331 2H-1,4-Benzodiazepin-2-one CAS No. 52202-87-6

2H-1,4-Benzodiazepin-2-one

Cat. No. B3143331
CAS RN: 52202-87-6
M. Wt: 158.16 g/mol
InChI Key: RGGLEJFUEMKQSH-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one is a chemical compound with the molecular formula C9H6N2O . It is a part of the benzodiazepine family, which are psychoactive drugs widely used for several indications . The most common classes of benzodiazepines are ketone and triazole derivatives .


Molecular Structure Analysis

The molecular structure of 2H-1,4-Benzodiazepin-2-one consists of a benzene ring fused to a seven-membered 1,4-diazepine ring . The average mass of the molecule is 158.157 Da, and the monoisotopic mass is 158.048019 Da .

Scientific Research Applications

Applications in Medicinal Chemistry

1,4-Benzodiazepin-2-ones, such as 2H-1,4-Benzodiazepin-2-one, have diverse applications in medicinal chemistry. They are not limited to classical treatments for the central nervous system like sedatives, epilepsy, and muscle relaxants. These compounds also find uses as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents. Particularly noteworthy is their application in the development of palladacycle complexes used as anticancer agents (Spencer, Rathnam, & Chowdhry, 2010).

Synthesis and Conformational Analysis

In research, new derivatives of 1,4-benzodiazepine-2-ones are synthesized, emphasizing their wide biological activities and therapeutic applications. These derivatives are often synthesized using environmentally friendly protocols. Understanding their stereochemistry is crucial, as evidenced by studies on the most stable conformer of certain products (Imanzadeh, Arasteh-Fard, & Sadra, 2011).

Anticonvulsant Properties

A series of 2,3-benzodiazepine derivatives, including 2H-1,4-Benzodiazepin-2-one, have been investigated for their anticonvulsant effects. These compounds have shown potential in treating epilepsy, with studies demonstrating their effectiveness against seizures in various animal models. They act as noncompetitive AMPA-type glutamate receptor antagonists, offering a promising avenue for epilepsy treatment (Zappalà et al., 2000).

Pharmacological Properties

3-Amino-1,2-dihydro-3H-1,4-benzodiazepin-2-one derivatives, related to 1,4-Benzodiazepin-2-ones, produce a variety of effects including anxiolytic, anticonvulsant, and anorexigenic actions. Their pharmacological properties are largely due to their ability to bind to benzodiazepine receptors and cholecystokinin receptors. Some of these derivatives are under clinical testing for treating conditions like obesity and anxiety (Andronati et al., 2002).

Versatile Synthesis

The U-4CR-based assembly of 1,4-benzodiazepin-2-ones demonstrates a method for creating compounds with diverse functional, skeletal, and stereochemical properties. This approach is valuable in medicinal chemistry projects due to its structural complexity and experimental simplicity (Azuaje et al., 2015).

Anti-Malarial Activity

Ferrocenyl benzodiazepines, derived from 1,4-benzodiazepin-2-ones, have been evaluated for their antiplasmodial activity. These compounds show effectiveness against various strains of Plasmodium falciparum, the parasite responsible for malaria. Their synthesis via microwave-assisted irradiation marks an advancement in developing new anti-malarial drugs (Mwande-Maguene et al., 2011).

Safety And Hazards

Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one derivatives, have potential risks of abuse, misuse, and addiction, which can lead to overdose or death . The continued use of benzodiazepines may lead to clinically significant physical dependence . For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

Future Directions

Benzodiazepines, including 2H-1,4-Benzodiazepin-2-one, are being studied for their potential pharmacological activity . New lines of research related to benzodiazepines include not only new therapeutic uses but also the adverse effects in short and long term . They are also analyzed for the new discoveries concerning the nonbenzodiazepine drugs due to the close relation they have with benzodiazepines .

properties

IUPAC Name

1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-9-6-10-5-7-3-1-2-4-8(7)11-9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGGLEJFUEMKQSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=CC(=O)N=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619022
Record name 2H-1,4-Benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-1,4-Benzodiazepin-2-one

CAS RN

52202-87-6
Record name 2H-1,4-Benzodiazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

NH3/2-propanol (40 ml) was added dropwise at 5° C. to a mixture of 7-[chloro(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-5-(3-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one (described in Example B10a) (0.0075 mol) in THF (40 ml). The mixture was stirred at 5° C. for 30 min, hydrolyzed and extracted with DCM. The organic layer was separated, dried (MgSO4), filtered and the solvent was evaporated till dryness. The residue (4 g) was purified by column chromatography over silica gel (eluent: CH2Cl2/CH3OH/NH4OH 97.5/2.5/0.1 and 96/4/0.1; 15–40 μm). The pure fractions were collected and the solvent was evaporated. The residue was crystallized from acetonitrile and diethyl ether. The precipitate was filtered off and dried, yielding 1.8 g (48%) of 2H-1,4-benzodiazepin-2-one, 7-[amino(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-5-(3-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one, mp. 213° C.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
7-[chloro(4-chlorophenyl)(1-methyl-1H-imidazol-5-yl)methyl]-5-(3-chlorophenyl)-1,3-dihydro-1-methyl-2H-1,4-benzodiazepin-2-one
Quantity
0.0075 mol
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-1,4-Benzodiazepin-2-one
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2H-1,4-Benzodiazepin-2-one

Citations

For This Compound
1,840
Citations
M Ogata, H Matsumoto, K Hirose - Journal of Medicinal Chemistry, 1977 - ACS Publications
A new series of 7-chloro-and 7-nitro-5-methoxy-5-phenyl-l, 5-dihydro-277-1, 4-benzodiazepin-2-ones (7a, ce) was synthesized and found to have potent antipentylenetetrazole activity. …
Number of citations: 18 pubs.acs.org
HJ Breslin, MJ Kukla, T Kromis, H Cullis… - Bioorganic & Medicinal …, 1999 - Elsevier
4,5,6,7-Tetrahydro-5-methylimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-ones (TIBO), 1, have been shown to significantly inhibit HIV-1 replication, as reported in detail in our prior …
Number of citations: 52 www.sciencedirect.com
PR Nilkanth, SK Ghorai… - Chemistry & …, 2020 - Wiley Online Library
A variety of 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one azomethines and 1,3‐dihydro‐2H‐1,4‐benzodiazepin‐2‐one benzamide were prepared, characterized and evaluated for the …
Number of citations: 17 onlinelibrary.wiley.com
M SATOH, Y KONDOH, Y OKAMOTO… - Chemical and …, 1995 - jstage.jst.go.jp
A novel series of 1-aroylmethyl-1, 3-dihydro-2H-1, 4-benzodiazepin-2-one derivatives was prepared and evaluated for activity as gastrin/cholecystokinin (CCK)-B receptor antagonists. …
Number of citations: 28 www.jstage.jst.go.jp
MA Cinellu, S Gladiali, G Minghetti, S Stoccoro… - Journal of …, 1991 - Elsevier
The dimeric cyclometallated derivatives of palladium(II) [(L-H)PdCl] 2 , 3 (L = 1, Diazepam: 7-chloro-1,3-dihydro-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one) and 4 (L = 2, Prazepam…
Number of citations: 23 www.sciencedirect.com
A Stempel, I Douvan, LH Sternbach - The Journal of Organic …, 1968 - ACS Publications
In order to be able to study the properties and stabil-ity of this latter compound, we attempted the synthesis of the 4, 1, 5-benzoxadiazocin-2-one (A) but were not successful. Compound …
Number of citations: 21 pubs.acs.org
SC Bell, RJ McCaully, C Gochman… - Journal of Medicinal …, 1968 - ACS Publications
The preparation of a number of 1, 4-benzodiazepines substituted in the 3 position is described. The rearrangement of7-chloro-l, 3-dihydro-5-phenyl-2H-l, 4-benzodiazepin-2-one 4-…
Number of citations: 85 pubs.acs.org
Ž Rużić-Toroš, B Kojić-Prodić… - … Section B: Structural …, 1982 - scripts.iucr.org
(IUCr) Structures of 7-chloro-5-phenyl-1-[(S)-1-phenylethyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one and its 3-methyl derivative Acta Crystallographica Section B Structural …
Number of citations: 2 scripts.iucr.org
H Butcher, TA Hamor, IL Martin - Acta Crystallographica Section C …, 1983 - scripts.iucr.org
(IUCr) Structures of 7-bromo-1,3-dihydro-5-(2-pyridyl)-2H-1,4-benzodiazepin-2-one (bromazepam, C14H10BrN3O) and 5-(2-fluorophenyl)-1,3-dihydro-1-methyl-7-nitro-2H-1,4-benzodiazepin-2-one …
Number of citations: 26 scripts.iucr.org
J Spencer, RP Rathnam… - Future Medicinal Chemistry, 2010 - Future Science
1,4-benzodiazepin-2-ones have applications in many areas of medicinal chemistry that are not restricted to ‘classical’ CNS treatments such as sedatives, epilepsy and muscle relaxants. …
Number of citations: 47 www.future-science.com

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